molecular formula C13H14BrFN4S B10948486 1-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-3-ethylthiourea

1-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-3-ethylthiourea

Cat. No.: B10948486
M. Wt: 357.25 g/mol
InChI Key: QTILJPVKLFJRAT-UHFFFAOYSA-N
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Description

N-[4-BROMO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-ETHYLTHIOUREA is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a fluorobenzyl group, and a pyrazole ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-BROMO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-ETHYLTHIOUREA typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-bromo-1-(2-fluorobenzyl)-1H-pyrazole with ethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-BROMO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-ETHYLTHIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-BROMO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-ETHYLTHIOUREA has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-BROMO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-ETHYLTHIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzyl bromide: A related compound with similar structural features but different functional groups.

    1-Bromo-4-fluorobenzene: Another similar compound with a bromine and fluorine atom on a benzene ring.

Uniqueness

N-[4-BROMO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-ETHYLTHIOUREA is unique due to the presence of both a pyrazole ring and an ethylthiourea group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14BrFN4S

Molecular Weight

357.25 g/mol

IUPAC Name

1-[4-bromo-1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-3-ethylthiourea

InChI

InChI=1S/C13H14BrFN4S/c1-2-16-13(20)17-12-10(14)8-19(18-12)7-9-5-3-4-6-11(9)15/h3-6,8H,2,7H2,1H3,(H2,16,17,18,20)

InChI Key

QTILJPVKLFJRAT-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC1=NN(C=C1Br)CC2=CC=CC=C2F

Origin of Product

United States

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